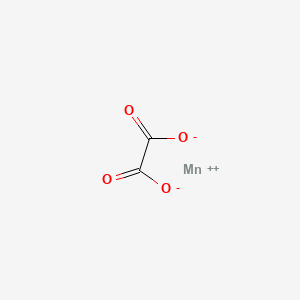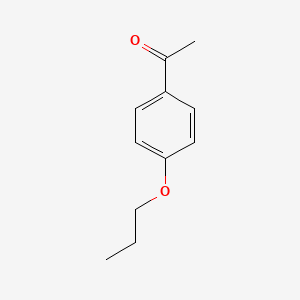![molecular formula C13H9N B1580647 [1,1'-Biphenyl]-2-carbonitrile CAS No. 24973-49-7](/img/structure/B1580647.png)
[1,1'-Biphenyl]-2-carbonitrile
Overview
Description
[1,1’-Biphenyl]-2-carbonitrile is an organic compound characterized by a biphenyl structure with a nitrile group attached to the second carbon atom
Mechanism of Action
Target of Action
2-Cyanobiphenyl, also known as [1,1’-Biphenyl]-2-carbonitrile or 2-phenylbenzonitrile, is a key intermediate in the synthesis of Valsartan , a pharmaceutical agent used in antihypertensive therapy . Valsartan is an antagonist of the angiotensin II type 1 receptor (AT1), which is primarily located in the heart, blood vessels, and kidneys .
Mode of Action
The compound interacts with its targets by binding to the AT1 receptor subtype . This binding blocks the action of angiotensin II, a key regulator in the stimulation of the AT1 receptor . This interaction leads to a decrease in vasoconstriction, thereby reducing blood pressure .
Biochemical Pathways
The renin-angiotensin system (RAS) plays a crucial role in the regulation of blood pressure and electrolyte balance . The system acts by producing angiotensin I, which is converted into angiotensin II by the angiotensin-converting enzyme (ACE) . By blocking the action of angiotensin II on its AT1 receptor, 2-Cyanobiphenyl indirectly affects this pathway .
Pharmacokinetics
Valsartan, like other sartan drugs, is effectively used in the clinic for the regulation of high blood pressure . The pharmacokinetics of such drugs generally follow a two-compartment model, depicting the body as two pharmacokinetic compartments .
Result of Action
The molecular and cellular effects of 2-Cyanobiphenyl’s action are primarily observed through its role in the synthesis of Valsartan . By blocking the action of angiotensin II on its AT1 receptor, the compound helps reduce vasoconstriction, thereby lowering blood pressure . Additionally, it has been used in the design of fluorescent probes for the detection of hypochlorite .
Action Environment
It is known that various environmental factors can influence the production and regulation of cyanotoxins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile typically involves the reaction of 2-bromobiphenyl with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired nitrile compound.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-carbonitrile may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: [1,1’-Biphenyl]-2-amine.
Substitution: Various halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Biphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-carbonitrile: Similar structure but with the nitrile group on the fourth carbon, leading to different reactivity and properties.
[1,1’-Biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical behavior.
Uniqueness: [1,1’-Biphenyl]-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPATYNQCGVFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179687 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-49-7 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIPHENYL-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Q1: What is the molecular formula and weight of 2-Cyanobiphenyl?
A1: 2-Cyanobiphenyl, also known as [1,1'-Biphenyl]-2-carbonitrile, has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.
Q2: Are there any spectroscopic data available for 2-Cyanobiphenyl?
A2: Yes, a quantum mechanical study [] has investigated the structure and spectroscopic properties of 4-Methyl-2-Cyanobiphenyl, a closely related compound. This study provides insights into the FT-IR, FT-Raman, 13C NMR, 1H NMR, and UV spectroscopic characteristics.
Q3: What are the common methods for synthesizing 2-Cyanobiphenyl?
A3: 2-Cyanobiphenyl can be synthesized through various methods. One approach involves reacting halogenbenzonitrile with an organometallic compound like phenylmagnesium chloride. [] Another method utilizes the Suzuki coupling reaction of 2-cyanophenyl boric acid with an appropriate aryl halide. [, ]
Q4: Can you provide an example of a specific application of 2-Cyanobiphenyl in organic synthesis?
A4: 2-Cyanobiphenyl serves as a vital building block in synthesizing sartans, a class of antihypertensive drugs. For instance, it is a key starting material in the synthesis of Irbesartan. []
Q5: Has the synthesis of 2-Cyanobiphenyl been optimized for large-scale production?
A5: Yes, researchers have focused on developing efficient and cost-effective methods for large-scale production of 2-Cyanobiphenyl, particularly due to its importance in pharmaceutical synthesis. [] One study highlights the use of nickel-catalyzed cross-coupling reactions with diarylborinic acids and aryl chlorides for this purpose. []
Q6: What is known about the solubility of 4′-Bromomethyl-2-cyanobiphenyl?
A6: Research has investigated the solubility of 4′-Bromomethyl-2-cyanobiphenyl, a derivative of 2-Cyanobiphenyl, in various solvent mixtures including acetone, ethanol, n-propanol, and n-butanol. [] This information is crucial for optimizing reaction conditions and purification processes.
Q7: What are the main applications of 2-Cyanobiphenyl and its derivatives?
A7: 2-Cyanobiphenyl and its derivatives, particularly 4'-bromomethyl-2-cyanobiphenyl, are primarily used as building blocks in the synthesis of pharmaceuticals, specifically angiotensin II receptor blockers known as sartans. [, , , , ] These drugs are commonly prescribed for treating hypertension.
Q8: Can you provide specific examples of pharmaceuticals synthesized using 2-Cyanobiphenyl as a building block?
A8: Certainly. 2-Cyanobiphenyl derivatives are crucial for synthesizing sartans like Losartan, Valsartan, Irbesartan, and Candesartan Cilexetil. [, , , , ] These drugs act as angiotensin II receptor blockers, effectively managing hypertension.
Q9: Besides pharmaceuticals, are there other applications of 2-Cyanobiphenyl derivatives?
A9: Yes, research indicates that 2-Cyanobiphenyl derivatives can be used in the synthesis of various heterocyclic compounds. For example, it is a key component in synthesizing 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a compound with potential antibacterial properties. []
Q10: What analytical methods are used to characterize and quantify 2-Cyanobiphenyl and its derivatives?
A10: Several analytical techniques are employed for characterizing and quantifying 2-Cyanobiphenyl and its derivatives. These methods include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity. [, , ]
Q11: Why is it important to monitor for residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan drug substances?
A11: Residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan can be a potential genotoxic impurity, posing risks to human health. Therefore, a sensitive and validated LC-MS method has been developed to monitor its presence at trace levels (ppm) in Valsartan drug substances. [] This ensures the safety and quality of the final drug product.
Q12: Is there any information available regarding the environmental impact of 2-Cyanobiphenyl?
A12: While specific information regarding the environmental impact of 2-Cyanobiphenyl is limited within the provided research, it is crucial to consider potential ecotoxicological effects. Investigating its biodegradability and implementing responsible waste management strategies are essential for mitigating any negative environmental impacts. [, ]
Q13: What are some potential areas for future research on 2-Cyanobiphenyl?
A13: Future research could explore:
- Greener synthetic routes: Developing environmentally friendly synthetic methods for 2-Cyanobiphenyl and its derivatives is crucial. This might involve exploring alternative reagents, catalysts, and reaction conditions to minimize waste and enhance sustainability. []
- Detailed toxicological studies: While some information on potential genotoxic impurities exists, conducting comprehensive toxicological studies will provide a more complete safety profile for 2-Cyanobiphenyl and its derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
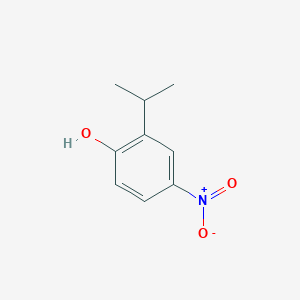
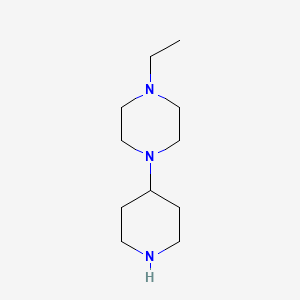

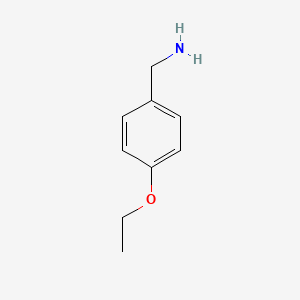
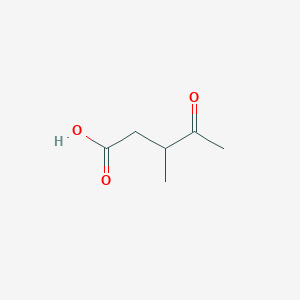
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
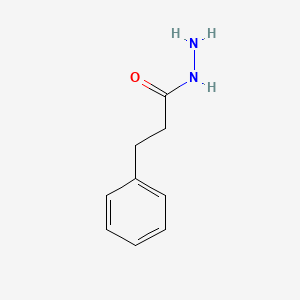
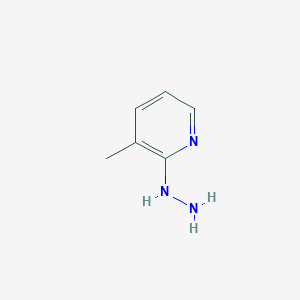
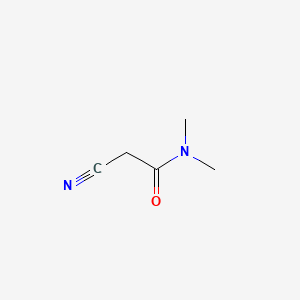
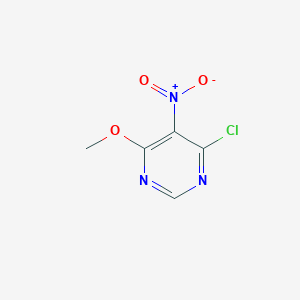
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
